molecular formula C12H11NO3 B174855 3-Acetyl-1H-indole-4-carboxylic acid methyl ester CAS No. 106896-57-5

3-Acetyl-1H-indole-4-carboxylic acid methyl ester

Cat. No.: B174855
CAS No.: 106896-57-5
M. Wt: 217.22 g/mol
InChI Key: HQSCAHGCMVIXAF-UHFFFAOYSA-N
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Description

3-Acetyl-1H-indole-4-carboxylic acid methyl ester is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1H-indole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetyl-1H-indole-4-carboxylic acid methyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-1H-indole-4-carboxylic acid methyl ester involves its interaction with various molecular targets. It can act as an agonist or antagonist at different receptors, influencing cellular pathways and biological processes. The compound’s effects are mediated through its binding to specific proteins and enzymes, altering their activity and leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxylic acid methyl ester
  • Indole-3-acetic acid
  • Indole-3-carbaldehyde

Uniqueness

3-Acetyl-1H-indole-4-carboxylic acid methyl ester is unique due to its specific acetyl and ester functional groups, which confer distinct chemical properties and biological activities compared to other indole derivatives. These functional groups influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields .

Biological Activity

3-Acetyl-1H-indole-4-carboxylic acid methyl ester (CAS No. 106896-57-5) is an indole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes an acetyl group at the C3 position and a carboxylic acid methyl ester at the C4 position of the indole ring. Research has indicated that it exhibits a range of pharmacological effects, including anti-inflammatory, analgesic, and potential anticancer properties.

The molecular formula of this compound is C12H11NO3, with a molecular weight of approximately 219.22 g/mol. Its structure can be represented as follows:

C12H11NO3\text{C}_{12}\text{H}_{11}\text{N}\text{O}_{3}

Anti-inflammatory and Analgesic Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory and analgesic properties. In a study evaluating its effects on inflammation, the compound was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism of action that may involve the modulation of inflammatory pathways.

Anticancer Activity

Research has indicated that indole derivatives, including this compound, possess notable anticancer properties. For example, one study reported its cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7), with IC50 values indicating moderate to strong activity . The compound's ability to induce apoptosis in cancer cells was attributed to its influence on cell cycle regulation and apoptosis-related protein expression.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.
  • Modulation of Signaling Pathways : It has been suggested that this indole derivative can alter key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer cell survival .
  • Reactive Oxygen Species (ROS) Generation : Some studies point towards its role in inducing oxidative stress in cancer cells, leading to apoptosis .

Study on Anti-inflammatory Effects

In a controlled study involving animal models, administration of this compound significantly reduced paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent. The reduction in edema was correlated with decreased levels of TNF-alpha and IL-6 in serum samples.

Antitumor Efficacy Evaluation

A recent investigation assessed the anticancer efficacy of this compound against human lung cancer cells (A549). The study found that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 200 µg/mL. Furthermore, flow cytometry analyses indicated an increase in apoptotic cells following treatment .

Data Summary Table

Biological ActivityObservationsReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicReduction in pain response in animal models
AnticancerIC50 against A549 cells ~200 µg/mL
Apoptosis InductionIncreased apoptotic cell population

Properties

IUPAC Name

methyl 3-acetyl-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7(14)9-6-13-10-5-3-4-8(11(9)10)12(15)16-2/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSCAHGCMVIXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=CC=CC(=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544176
Record name Methyl 3-acetyl-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106896-57-5
Record name Methyl 3-acetyl-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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